molecular formula C24H24N6O3 B6549255 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040664-29-6

3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6549255
CAS No.: 1040664-29-6
M. Wt: 444.5 g/mol
InChI Key: ICDGYXFTUNQZPA-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a compound of considerable interest in both academic and industrial research. This compound belongs to the class of triazolopurines and exhibits unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione generally follows a multi-step process involving key intermediates and specific reaction conditions:

  • Step 1 Preparation of Intermediates: The initial stage involves the preparation of intermediate compounds through controlled reactions, typically using a base-catalyzed condensation of purine derivatives.

  • Step 2 Triazolo Ring Formation: In the second stage, the formation of the triazolo ring system occurs through cyclization reactions. This step typically requires the use of specific catalysts under thermal conditions.

  • Step 3 Final Product Formation: The final step entails the functionalization of the intermediate compounds to yield the target compound. This may involve reactions such as alkylation, benzylation, or methylation under optimized conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may employ continuous flow reactors to enhance reaction efficiency and scalability. Optimization of temperature, pressure, and reaction times is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions including:

  • Oxidation

    • Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    • Conditions: Mild heating or UV irradiation

    • Major Products: Oxidized derivatives with altered functional groups

  • Reduction

    • Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    • Conditions: Room temperature or ice-cold conditions

    • Major Products: Reduced forms with enhanced hydrogen content

  • Substitution

    • Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

    • Conditions: Varies with the reagent used

    • Major Products: Substituted analogs with new functional groups

Scientific Research Applications

3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has wide-ranging applications:

Chemistry

  • Used as a building block in organic synthesis.

  • Aids in the study of triazolopurine derivatives.

Biology

  • Employed in biochemical assays to probe enzyme activities.

Medicine

  • Investigated for its potential therapeutic effects on neurological and cardiovascular disorders.

Industry

  • Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

This compound exerts its effects through specific molecular interactions:

  • Molecular Targets

    • Enzyme inhibition: Binds to enzyme active sites, modulating their activity.

    • Receptor binding: Interacts with cellular receptors, influencing signal transduction pathways.

  • Pathways Involved

    • Involvement in apoptosis regulation.

    • Modulation of oxidative stress responses.

Comparison with Similar Compounds

Compared to other triazolopurine derivatives, 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione showcases unique attributes:

Similar Compounds

  • 3-[4-(benzyloxy)phenyl]-5-methyl-5H-[1,2,4]triazolo[3,4-h]purine-6-one

  • 5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

The specific functionalization at the 9-propyl and 3-[4-(benzyloxy)phenyl] positions grants it distinct physical and chemical characteristics, enhancing its utility in various scientific domains.

There you have it—a deep dive into the realm of this compound! Let's talk more about this or anything else that strikes your fancy.

Properties

IUPAC Name

1,3-dimethyl-8-(4-phenylmethoxyphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-4-14-29-19-21(27(2)24(32)28(3)22(19)31)30-20(25-26-23(29)30)17-10-12-18(13-11-17)33-15-16-8-6-5-7-9-16/h5-13H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDGYXFTUNQZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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